![molecular formula C16H15NO4 B5402221 N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide](/img/structure/B5402221.png)

N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

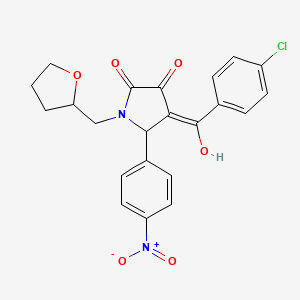

“N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C16H15N3O4 . It has a molecular weight of 313.31 .

Physical And Chemical Properties Analysis

The boiling point of “N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide” is predicted to be 452.3±45.0 °C, and its density is predicted to be 1.463±0.06 g/cm3 . The compound’s pKa is predicted to be 13.41±0.20 .Applications De Recherche Scientifique

Antioxidant Activity

Compounds with the 1,3-benzodioxole moiety, such as N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide , have been reported to exhibit significant antioxidant properties. The synthesis of derivatives containing this moiety has shown promising results in scavenging free radicals and protecting against oxidative stress .

Antidiabetic Potential

Recent studies have characterized benzodioxol derivatives as potential antidiabetic agents. These compounds have demonstrated potent inhibition of α-amylase in vitro, which is a key enzyme in the breakdown of carbohydrates. This suggests their use in managing blood sugar levels in diabetic patients .

Anticancer Properties

Benzodioxol derivatives have been evaluated for their anticancer activity. Some studies have shown that these compounds can exhibit significant cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents .

Sedative Effects

The 1,3-benzodioxole ring system found in N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide is known to contribute to sedative effects. Compounds with this structure have been used in the development of medications aimed at reducing anxiety and inducing sleep .

Hypotensive Action

Compounds containing the 1,3-benzodioxole structure have also been associated with hypotensive activity, which could be beneficial in the development of new treatments for high blood pressure .

Antimicrobial Activity

The antimicrobial potential of benzodioxol derivatives has been explored, with some studies indicating that these compounds can inhibit the growth of certain bacteria, suggesting their use in antibacterial therapies .

Orientations Futures

While specific future directions for “N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide” are not mentioned, related compounds have been suggested as templates for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Mécanisme D'action

Target of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activity .

Mode of Action

It’s known that the compound is synthesized through a series of reactions involving the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction .

Result of Action

Compounds with a similar structure have been evaluated for their antioxidant activity .

Propriétés

IUPAC Name |

N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-11(18)17-13-3-5-14(6-4-13)19-9-12-2-7-15-16(8-12)21-10-20-15/h2-8H,9-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWRFBSGNMLMQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320733 |

Source

|

| Record name | N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

915881-46-8 |

Source

|

| Record name | N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,3-dimethoxyphenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402143.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-fluoro-1-methyl-1H-indol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402151.png)

![1-[3-(difluoromethoxy)phenyl]-3-[4-(2-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402159.png)

![2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5402161.png)

![1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5402171.png)

![6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5402173.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5402179.png)

![4-[(2-furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5402187.png)

![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5402210.png)

![1-[(2R,5S)-5-(1,3-benzothiazol-2-ylmethyl)tetrahydrofuran-2-yl]-N,N-dimethylmethanamine](/img/structure/B5402225.png)